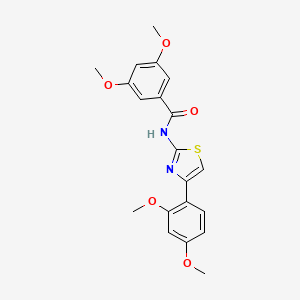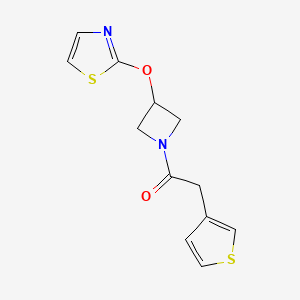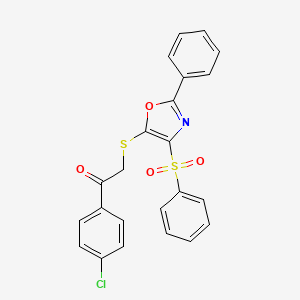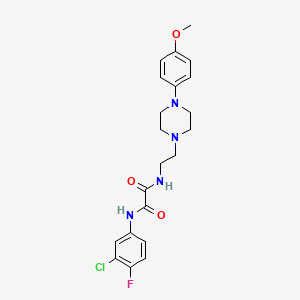
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and colon cancer.
Mecanismo De Acción
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide works by inhibiting the activity of specific kinases, including FGFR1, FGFR2, and FGFR3. These kinases are involved in various cellular processes, including cell growth and differentiation. By inhibiting these kinases, 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide can prevent the growth and proliferation of cancer cells, leading to a reduction in tumor size.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is its specificity for certain kinases, which makes it a potentially effective anti-cancer agent with minimal side effects. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide as a therapeutic agent. One area of interest is the identification of specific biomarkers that can be used to predict the efficacy of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide in different types of cancer. Additionally, there is ongoing research into the development of more potent and selective inhibitors of specific kinases that may have improved efficacy and fewer side effects. Finally, there is interest in exploring the potential use of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide in combination with other anti-cancer agents to enhance its therapeutic effects.
Métodos De Síntesis
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents, including 4-fluoroaniline, furan-2-carboxylic acid, and indoline-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases that are involved in cell signaling pathways. This has led to increased interest in the development of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide as a potential anti-cancer agent.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGSKPIKDUZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2749170.png)

![4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2749173.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2749178.png)
![3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol](/img/structure/B2749179.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2749180.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2749185.png)

![3-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B2749190.png)
